molecular formula C10H11N3O2 B13685317 2-(6-Methoxy-3-pyridyl)imidazole-5-methanol

2-(6-Methoxy-3-pyridyl)imidazole-5-methanol

Cat. No.: B13685317
M. Wt: 205.21 g/mol
InChI Key: MIGGRRSIGAQENC-UHFFFAOYSA-N
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Description

2-(6-Methoxy-3-pyridyl)imidazole-5-methanol is a heterocyclic compound that features both pyridine and imidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methoxy-3-pyridyl)imidazole-5-methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methoxy-3-pyridinecarboxaldehyde with an imidazole derivative in the presence of a suitable catalyst. The reaction conditions often include refluxing in a solvent such as methanol or ethanol, with the addition of a base like sodium hydroxide to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(6-Methoxy-3-pyridyl)imidazole-5-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(6-Methoxy-3-pyridyl)imidazole-5-methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(6-Methoxy-3-pyridyl)imidazole-5-methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structural features enable it to interact with various molecular targets, making it a versatile compound in scientific research .

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

[2-(6-methoxypyridin-3-yl)-1H-imidazol-5-yl]methanol

InChI

InChI=1S/C10H11N3O2/c1-15-9-3-2-7(4-11-9)10-12-5-8(6-14)13-10/h2-5,14H,6H2,1H3,(H,12,13)

InChI Key

MIGGRRSIGAQENC-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)C2=NC=C(N2)CO

Origin of Product

United States

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